molecular formula C20H26 B1596291 4-Octylbiphenyl CAS No. 7116-97-4

4-Octylbiphenyl

Cat. No.: B1596291
CAS No.: 7116-97-4
M. Wt: 266.4 g/mol
InChI Key: KCLBLDDJJJNGBC-UHFFFAOYSA-N
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Description

4-Octylbiphenyl is an organic compound belonging to the biphenyl family, characterized by the presence of an octyl group attached to one of the phenyl rings. This compound is known for its liquid crystalline properties, making it a significant material in the field of liquid crystal displays (LCDs) and other optoelectronic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Octylbiphenyl typically involves the coupling of an octyl-substituted benzene derivative with a biphenyl compound. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium as a catalyst and boronic acids as reagents . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene, under an inert atmosphere to prevent oxidation.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale coupling reactions using similar catalytic systems. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Octylbiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield biphenyl ketones or alcohols, while substitution reactions can produce halogenated biphenyls .

Scientific Research Applications

4-Octylbiphenyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Octylbiphenyl in liquid crystal applications involves its ability to align in specific orientations under the influence of an electric field. This alignment changes the optical properties of the material, allowing it to modulate light and create images on a display . The molecular targets include the liquid crystal molecules themselves, which interact through van der Waals forces and dipole-dipole interactions to form ordered structures.

Comparison with Similar Compounds

Uniqueness: 4-Octylbiphenyl is unique due to its specific alkyl chain length, which provides a balance between flexibility and rigidity, making it highly effective in forming stable liquid crystalline phases. This property is crucial for its performance in LCDs and other optoelectronic devices .

Properties

IUPAC Name

1-octyl-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26/c1-2-3-4-5-6-8-11-18-14-16-20(17-15-18)19-12-9-7-10-13-19/h7,9-10,12-17H,2-6,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCLBLDDJJJNGBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40221353
Record name 1,1'-Biphenyl, 4-octyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40221353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7116-97-4
Record name 4-Octyl-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7116-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1'-Biphenyl, 4-octyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007116974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Biphenyl, 4-octyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40221353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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